

An In-depth Technical Guide on the MmpL3 Inhibitor C215 (C17H17Cl2N3)

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Compound of Interest		
Compound Name:	C215	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis remains a significant global health threat, driven by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. One of the most promising and validated targets in recent years is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter of mycolic acid precursors. This technical guide provides a comprehensive overview of the compound **C215**, a potent benzimidazole-derived inhibitor of MmpL3. We will delve into its physicochemical and pharmacological properties, its mechanism of action, relevant experimental protocols, and the signaling pathway it disrupts. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel anti-tuberculosis therapies.

Introduction to C215

C215 is a small molecule inhibitor identified through high-throughput screening with potent activity against Mycobacterium tuberculosis.[1][2] It belongs to the benzimidazole class of compounds.[3] The molecular formula of **C215** is C17H17Cl2N3, and its CAS number is 912780-51-9.[1][4] **C215** has demonstrated efficacy against M. tuberculosis both in vitro and within infected macrophages, highlighting its potential as a lead compound for further development.[1][2]



Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of **C215** is presented in Table 1. This data is crucial for understanding its drug-like properties and for designing further experiments.

Property	Value	Reference(s)
Molecular Formula	C17H17Cl2N3	[1][4]
Molecular Weight	334.24 g/mol	[1][4]
CAS Number	912780-51-9	[1][4]
Appearance	White to off-white solid	[1]
Solubility	Soluble in DMSO	[4]
Purity	>98% by HPLC	[4]
Storage	-20°C for long-term storage	[1][4]
IC90 against M. tuberculosis	16 μΜ	[1][2]
Target	Mycobacterial Membrane Protein Large 3 (MmpL3)	[1][2][4]

Table 1: Physicochemical and Pharmacological Properties of C215

Mechanism of Action: Inhibition of MmpL3

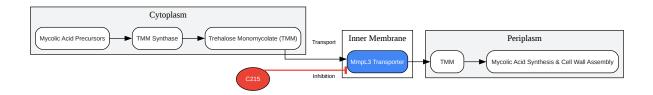
C215 exerts its antimycobacterial effect by directly targeting MmpL3.[1][2][4] MmpL3 is an essential transporter protein in mycobacteria responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, from the cytoplasm to the periplasm.[4][5][6] Mycolic acids are major and essential components of the unique and impermeable mycobacterial cell wall.

The inhibition of MmpL3 by **C215** disrupts the transport of TMM, leading to a halt in the biosynthesis of mycolic acids and, consequently, the formation of the mycobacterial cell wall.[5] This disruption of cell wall integrity ultimately leads to bacterial cell death.[5][7] The mechanism



of action of MmpL3 inhibitors like **C215** is distinct from current first-line anti-TB drugs, making them promising candidates for treating drug-resistant tuberculosis.[5]

Below is a diagram illustrating the MmpL3 signaling pathway and the inhibitory action of C215.



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Figure 1: MmpL3-mediated TMM transport and its inhibition by **C215**.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of MmpL3 inhibitors like **C215**.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The resazurin microtiter assay is a commonly used method.[8]

Materials:

- Mycobacterium tuberculosis H37Rv strain
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrosecatalase) and 0.05% Tween 80
- C215 stock solution in DMSO



- 96-well microtiter plates
- Resazurin solution (0.01% w/v in sterile water)

Protocol:

- Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
- Prepare serial dilutions of **C215** in a 96-well plate using the 7H9 broth.
- Adjust the turbidity of the Mtb culture and dilute it to a final concentration of approximately 5
 x 10⁴ CFU/mL in each well.
- Include a positive control (Mtb with no drug) and a negative control (broth only).
- Seal the plate and incubate at 37°C for 5-7 days.
- Add 10 μL of resazurin solution to each well and incubate for another 24-48 hours.
- The MIC is determined as the lowest drug concentration at which the color remains blue (indicating no bacterial growth), while the positive control turns pink (indicating bacterial growth).

TMM Transport Assay using Metabolic Labeling

This assay directly assesses the inhibitory effect of **C215** on the transport of TMM.[8]

Materials:

- Mycobacterium tuberculosis H37Rv strain
- Middlebrook 7H9 broth with supplements
- [14C]acetic acid (radiolabeled precursor)
- C215
- Lipid extraction solvents (e.g., chloroform:methanol mixture)



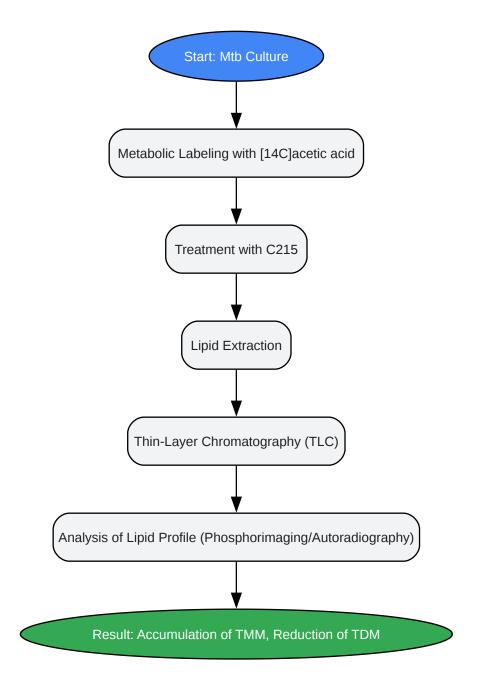
- Thin-Layer Chromatography (TLC) plates and developing chamber
- Phosphorimager or autoradiography film

Protocol:

- Grow M. tuberculosis cultures in the presence of [14C]acetic acid to label the mycolic acid precursors.
- Treat the cultures with **C215** at a concentration above its MIC. Include an untreated control.
- After a defined incubation period, harvest the mycobacterial cells.
- Extract the total lipids from the cells using an appropriate solvent system.
- Spot the extracted lipids onto a TLC plate and develop the chromatogram using a suitable mobile phase to separate different lipid species.
- Visualize the radiolabeled lipids using a phosphorimager or by exposing the TLC plate to an autoradiography film.
- Inhibition of MmpL3 by C215 will result in an accumulation of intracellular TMM and a
 decrease in trehalose dimycolate (TDM) and other mycolic acid-containing lipids compared
 to the untreated control.

Below is a diagram of the experimental workflow for the TMM transport assay.





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Figure 2: Experimental workflow for the TMM transport assay.

Summary and Future Directions

C215 is a promising MmpL3 inhibitor with demonstrated antimycobacterial activity. Its specific mechanism of action against a novel and essential target makes it a valuable lead compound in the fight against tuberculosis, particularly drug-resistant strains. The experimental protocols



outlined in this guide provide a framework for the further characterization and optimization of **C215** and other MmpL3 inhibitors.

Future research should focus on:

- In-depth structure-activity relationship (SAR) studies to improve potency and pharmacokinetic properties.
- Evaluation of in vivo efficacy and toxicity in animal models of tuberculosis.
- Investigation of potential resistance mechanisms to C215.
- Combination studies with existing anti-TB drugs to assess synergistic effects.

The continued exploration of **C215** and the MmpL3 target holds significant promise for the development of next-generation antitubercular therapies.

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